(Z)-tert-butyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOVHMJYISVBBK-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that the presence of the fluorobenzylidene group can influence the compound’s interaction with its targets. The fluorine atom at the terminal carbon atom of the double bond favors the ring hydroxylation over a side-chain metabolic oxidation pathway.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation. The compound’s fluorine atom can influence these reactions, favoring certain pathways over others.
Pharmacokinetics
The presence of the fluorine atom can impact these properties, as fluorination can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency.
Result of Action
Similar compounds have shown to produce hydroxylated metabolites with both pheromonal and allomonal functions.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
(Z)-tert-butyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its synthesis, biological properties, and relevant studies to provide a comprehensive understanding of its pharmacological significance.
Synthesis of the Compound
The synthesis of (Z)-tert-butyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves several steps:
- Formation of the Benzofuran Derivative : The initial step typically includes the synthesis of the benzofuran core, which can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorobenzylidene Group : This step incorporates the 3-fluorobenzylidene moiety via a condensation reaction.
- Acetate Formation : The final step involves the esterification reaction to form the tert-butyl acetate.
The compound's molecular structure can be characterized by various spectroscopic methods including NMR and mass spectrometry, confirming its purity and structural integrity.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, benzofuran derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research has shown that related compounds possess anticancer activity. For instance, certain benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which are vital for inhibiting tumor growth.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities. Many benzofuran derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes and cancer progression.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of related benzofuran compounds using DPPH radical scavenging assays.
- Results showed an IC50 value indicating strong scavenging ability compared to standard antioxidants like ascorbic acid.
-
Cytotoxicity in Cancer Cell Lines :
- A series of experiments were conducted on breast cancer cell lines (MCF-7).
- The compound exhibited significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment, suggesting potential as a chemotherapeutic agent.
Summary of Biological Findings
| Biological Activity | Findings |
|---|---|
| Antioxidant | Strong free radical scavenging activity |
| Anticancer | Significant cytotoxicity in MCF-7 cells |
| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes |
Comparison with Similar Compounds
Methyl Ester Analog: (Z)-Methyl 2-((2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Key Differences :
4-Chlorobenzylidene Derivative: (Z)-Ethyl 2-((2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Key Differences :
- Substituent : 4-Chloro vs. 3-fluoro on the benzylidene ring.
- Electronic effects : The chlorine atom’s stronger electron-withdrawing nature may alter reactivity or binding affinity compared to fluorine.
- Steric considerations : Similar steric bulk due to comparable substituent sizes, but chlorine’s higher atomic weight may influence molecular packing .
4-tert-Butylbenzylidene Analog: (Z)-Methyl 2-((2-(4-tert-Butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Key Differences :
- Benzylidene substituent : 4-tert-Butylphenyl vs. 3-fluorophenyl.
- Hydrophobicity: The tert-butyl group increases lipophilicity (XLogP3 = 5.2 vs.
- Synthetic challenges : Bulkier substituents may complicate stereoselective synthesis of the Z-isomer.
Thiophene-Containing Analog: Benzyl 2-((2-(3-Methylthiophen-2-yl)methylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Key Differences :
- Heterocyclic ring : Thiophene replaces the benzene ring in the benzylidene group.
- Electronic and steric effects : The sulfur atom in thiophene contributes to π-electron delocalization, which may modulate electronic interactions in biological targets.
- Molecular weight : Higher (406.5 g/mol) due to the benzyl ester and thiophene moiety .
Data Table: Comparative Physicochemical Properties
Key Research Findings
- Substituent effects on solubility : The tert-butyl ester in the target compound likely reduces aqueous solubility compared to methyl or ethyl esters but improves metabolic stability by resisting esterase hydrolysis .
- Biological relevance : Thiophene-containing analogs may exhibit unique pharmacokinetic profiles due to sulfur’s role in cytochrome P450 interactions .
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of the benzofuran core in this compound?
The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement or cascade cyclization strategies. For example, NaH-mediated deprotonation of phenolic intermediates in THF at 0°C facilitates alkoxylation or benzylation, as demonstrated in analogous benzofuran syntheses . Fluorinated aldehydes (e.g., 2,3,6-trifluorobenzaldehyde) are critical for introducing the 3-fluorobenzylidene moiety, requiring strict temperature control (0–6°C storage) to prevent decomposition .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
X-ray crystallography is definitive for confirming the (Z)-configuration of the benzylidene group, as seen in structurally related 3-oxo-benzofuran derivatives . High-resolution NMR (¹H/¹³C) and LC-MS are essential for verifying purity (>95% by HPLC) and detecting diastereomeric impurities, particularly in the tert-butyl acetate side chain .
Q. How should researchers handle and store this compound to ensure stability?
The tert-butyl ester group is sensitive to hydrolysis. Store the compound under inert gas (N₂/Ar) at –20°C, away from moisture. Safety data for analogous tert-butyl acetates indicate potential acute oral toxicity (Category 4) and skin irritation; use PPE and fume hoods during handling .
Q. What strategies are effective for introducing the 3-fluorobenzylidene substituent without side reactions?
Use benzoylisothiocyanate or fluorinated benzaldehyde derivatives under mild conditions (room temperature, 1,4-dioxane solvent) to minimize undesired aldol condensation. Isolation of intermediates via ice/water precipitation improves yield, as shown in similar trifluorobenzoic acid syntheses .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
Prioritize in vitro enzymatic inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to pharmacologically active benzofurans. Use LC-MS to monitor metabolic stability in liver microsomes, referencing protocols for tert-butyl ester analogs .
Advanced Research Questions
Q. What chiral resolution methods are suitable for isolating enantiomers of this compound?
The stereogenic centers in the dihydrobenzofuran core require chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Dynamic kinetic resolution via asymmetric catalysis (e.g., Rh-complexes) could also be explored, as suggested by chiral tert-butyl intermediates in related syntheses .
Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can model the electronic effects of the 3-fluorobenzylidene group on reaction pathways. Molecular dynamics simulations are recommended to study solvent interactions, particularly with polar aprotic solvents like THF .
Q. What experimental designs mitigate contradictions in observed vs. theoretical yields during scale-up?
Use design of experiments (DoE) to optimize parameters such as stoichiometry (1.1–1.3 eq of fluorinated aldehydes), reaction time (12–24 hr), and temperature (–10°C to RT). Statistical analysis (ANOVA) resolves discrepancies caused by competing side reactions, as demonstrated in scaled benzofuran syntheses .
Q. How does the fluorobenzylidene group influence the compound’s photostability under UV-vis irradiation?
Conduct accelerated degradation studies using a xenon arc lamp (ICH Q1B guidelines). Monitor UV-vis absorbance shifts (200–400 nm) and HPLC retention time changes. Fluorine’s electron-withdrawing effect may reduce π→π* transition energy, increasing photosensitivity compared to non-fluorinated analogs .
Q. What metabolomics approaches identify degradation products in biological matrices?
High-resolution mass spectrometry (HRMS) coupled with stable isotope labeling (e.g., ²H/¹³C in tert-butyl groups) tracks metabolic pathways. Fragmentation patterns (MS/MS) differentiate ester hydrolysis products from phase I metabolites, as validated in studies of structurally related acetates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
